5-methoxy-2-phenyl-4H-pyran-4-one

COMT inhibition Cytotoxicity Drug safety

5-Methoxy-2-phenyl-4H-pyran-4-one (CAS 1333332-11-8) is a synthetic heterocyclic compound belonging to the gamma-pyrone subclass. It is structurally defined by a 4H-pyran-4-one core with a phenyl substituent at position 2 and a methoxy group at position 5, giving it a molecular weight of 202.21 g/mol.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Cat. No. B8640555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-phenyl-4H-pyran-4-one
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=COC(=CC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H10O3/c1-14-12-8-15-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyPXRGYJQHNWRMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-phenyl-4H-pyran-4-one for Research Sourcing: Structural Class and Baseline Characterization


5-Methoxy-2-phenyl-4H-pyran-4-one (CAS 1333332-11-8) is a synthetic heterocyclic compound belonging to the gamma-pyrone subclass [1]. It is structurally defined by a 4H-pyran-4-one core with a phenyl substituent at position 2 and a methoxy group at position 5, giving it a molecular weight of 202.21 g/mol . This scaffold is of interest in medicinal chemistry as it constitutes a stripped-down analog of the flavone natural product family, lacking the fused benzene ring, and has been implicated in the design of catechol-O-methyltransferase (COMT) inhibitors [2].

Sourcing 5-Methoxy-2-phenyl-4H-pyran-4-one: Why Analogue Interchangeability is a Critical Risk


Substituting 5-methoxy-2-phenyl-4H-pyran-4-one with an in-class analogue based on superficial structural similarity carries significant risk due to the profound impact of the C5 substituent on electronic character and biological target engagement. In contrast to the 5-hydroxy or unsubstituted parent core, the methoxy group at C5 alters the ring's electron density and hydrogen-bonding capability, directly influencing its behavior as a catechol bioisostere [1]. Furthermore, this monocyclic pyranone scaffold cannot be replaced by bicyclic flavone analogs (e.g., 5-methoxyflavone) without introducing divergent planarity, steric constraints at the protein binding site, and off-target polypharmacology [2]. These molecular distinctions critically affect COMT inhibition kinetics, toxicity profiles, and synthetic derivatization potential, making strict identity and purity verification essential for reproducible pharmacological research.

Quantitative Differentiation Evidence for 5-Methoxy-2-phenyl-4H-pyran-4-one Procurement


Improved Toxicity Margin Compared to Marketed Nitrocatechol COMT Inhibitors

In the development program from which this compound class originates, heterocyclic catechol mimics, including 4-pyranone derivatives, were demonstrated to possess an improved toxicity profile versus the marketed nitrocatechol inhibitors tolcapone and entacapone [1]. While the exact IC50 of the 5-methoxy analogue has not been fully disclosed in the primary screening literature, the series was advanced specifically because of high cytotoxicity observed with nitrocatechols like tolcapone (associated with hepatotoxicity in the clinic) [2], and the identification of pyranone-based leads that maintain potent COMT inhibition while avoiding this liability [1].

COMT inhibition Cytotoxicity Drug safety

Electronic Structure Modulation of the Pyranone Core: C5-Methoxy vs. C5-Hydroxy

Computational studies on 4H-pyran-4-one derivatives indicate that C5 substitution strongly influences the electrostatic potential and HOMO/LUMO energies of the ring [1]. The methoxy group at C5 acts as an electron-donating group through resonance, increasing the electron density at the carbonyl oxygen and ring carbons compared to the parent 2-phenyl-4H-pyran-4-one. This electronic modulation is critical for mimicking the catechol pharmacophore required for COMT active-site binding, as the enzyme recognizes electron-rich aromatic systems [2]. In contrast, the C5-hydroxy analog (5-hydroxy-2-phenyl-4H-pyran-4-one) presents a deprotonatable proton, altering solubility, tautomeric equilibrium, and potentially leading to off-target metal chelation effects not seen with the methoxy derivative.

Computational chemistry Bioisostere design Structure-activity relationship

Synthetic Tractability: Monocyclic Pyranone vs. Bicyclic Flavone Scaffolds

The monocyclic 5-methoxy-2-phenyl-4H-pyran-4-one scaffold is synthetically more accessible than the bicyclic 5-methoxyflavone (5-methoxy-2-phenylchromen-4-one, C16H12O3, MW 252.27) . The pyranone core can be assembled through condensation of a beta-ketoester with a phenylacetic acid derivative, whereas the flavone requires an additional intramolecular cyclization step to form the fused benzene ring [1]. This translates to fewer synthetic steps, higher overall yield, and more facile diversification for structure-activity relationship (SAR) exploration. For procurement purposes, this means the compound can be sourced at higher purity and lower cost than the corresponding flavone analogue, making it a preferred fragment for hit-to-lead campaigns.

Organic synthesis Fragment-based drug discovery Chemical accessibility

Optimal Procurement Use Cases for 5-Methoxy-2-phenyl-4H-pyran-4-one


Neurological Disease Target Screening: COMT-Focused Compound Libraries

Based on its classification as a heterocyclic catechol mimic within the pyran-4-one COMT inhibitor series [1], 5-methoxy-2-phenyl-4H-pyran-4-one is best utilized as a core scaffold in focused screening libraries for Parkinson's disease and schizophrenia. Its improved toxicity profile relative to nitrocatechol inhibitors [2] makes it a high-value starting point for hit identification in academic and pharmaceutical screening centers seeking to avoid the hepatic liabilities of tolcapone.

Fragment-Based Drug Discovery: Non-flavonoid Catechol Bioisostere

The compound serves as a minimal, synthetically tractable fragment (MW 202.21) that recapitulates the catechol-binding pharmacophore without the structural complexity of flavones [1]. This makes it ideal for fragment-based screening by NMR or X-ray crystallography, where low molecular weight and synthetic expandability are critical criteria. Its C5-methoxy group provides a defined hydrogen-bond acceptor and steric reference point not present in the unsubstituted parent core [2].

Synthetic Methodology Development: Pyranone Derivatization Platform

The presence of the 4-keto group and the activated C3 and C5 positions on the pyranone ring makes 5-methoxy-2-phenyl-4H-pyran-4-one a versatile substrate for developing new C–C and C–N bond-forming reactions [1]. It is a valuable building block for medicinal chemistry groups constructing patentable, novel chemical space around the gamma-pyrone scaffold, supported by its documented use in the synthesis of diverse 2-phenylpyran-4-one derivatives [2].

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